molecular formula C9H14O3 B1343575 Ethyl 4-cyclopropyl-4-oxobutyrate CAS No. 184297-33-4

Ethyl 4-cyclopropyl-4-oxobutyrate

Cat. No.: B1343575
CAS No.: 184297-33-4
M. Wt: 170.21 g/mol
InChI Key: OCVRWEFEFCNZSW-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-4-oxobutyrate is an organic compound with the molecular formula C₉H₁₄O₃. It is characterized by the presence of a cyclopropyl group attached to a butyrate ester, making it a unique compound in organic chemistry. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-cyclopropyl-4-oxobutyrate can be synthesized through several methods. One common approach involves the esterification of 4-cyclopropyl-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyclopropyl-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-cyclopropyl-4-oxobutyric acid.

    Reduction: Formation of 4-cyclopropyl-4-hydroxybutyrate.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyclopropyl-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropyl-4-oxobutyrate involves its interaction with various molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester and ketone functionalities allow for diverse chemical modifications, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-cyclopropyl-4-oxobutyrate can be compared with similar compounds such as:

    Ethyl 4-chloro-4-oxobutyrate: Similar structure but with a chlorine atom instead of a cyclopropyl group.

    Ethyl 4-methyl-4-oxobutyrate: Contains a methyl group instead of a cyclopropyl group.

    Ethyl 4-phenyl-4-oxobutyrate: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

IUPAC Name

ethyl 4-cyclopropyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-5-8(10)7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVRWEFEFCNZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645659
Record name Ethyl 4-cyclopropyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184297-33-4
Record name Ethyl 4-cyclopropyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-iodopropanoate (8 g, 35 mmol) and zinc-copper (4.5 g, 70 mmol) in a mixture of benzene (80 mL) and DMA (8 mL) was heated at 60° C. for 4.5 hours under N2. Pd(PPh3)2Cl2 (1.2 g, 1.8 mmol) was added, followed by addition of cyclopropanecarbonyl chloride (3.7 g, 35 mmol). The mixture was stirred at 60° C. for another 30 minutes. The reaction mixture was diluted with ethyl acetate (300 mL), and washed with 1N HCl (50 mL), satd aq NaHCO3 (80 mL) and brine (30 mL). The organic layer was dried over Na2SO4 and concentrated to afford the ethyl 4-cyclopropyl-4-oxobutanoate (4.2 g), which was used for next step directly without purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
1.2 g
Type
catalyst
Reaction Step Five

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